molecular formula C4H9N3O2 B12339914 Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester

Cat. No.: B12339914
M. Wt: 131.13 g/mol
InChI Key: MPSVVZLIWUIPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester typically involves the reaction of ethyl oxalate with hydrazine hydrate . The reaction is carried out under reflux conditions, and the product is isolated by distillation or crystallization. The general reaction scheme is as follows: [ \text{C}_4\text{H}_8\text{O}_4 + \text{N}_2\text{H}_4 \rightarrow \text{C}_4\text{H}_9\text{N}_3\text{O}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazine derivatives, substituted acetic acid esters, and nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to form stable nitrogen-containing heterocycles makes it particularly valuable in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-hydrazinylideneacetate

InChI

InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7)

InChI Key

MPSVVZLIWUIPOL-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/N)/N

Canonical SMILES

CCOC(=O)C(=NN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.